(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide
Description
The compound "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide" is a benzamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and an allyl group at position 2. The benzamide moiety is further modified with a 4-(indolin-1-ylsulfonyl) group.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S3/c1-2-14-28-22-12-11-20(36(26,31)32)16-23(22)35-25(28)27-24(30)18-7-9-19(10-8-18)37(33,34)29-15-13-17-5-3-4-6-21(17)29/h2-12,16H,1,13-15H2,(H2,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDAUCSYWQSMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a thiazole ring, an allyl group, and a sulfonamide moiety, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The presence of functional groups such as sulfonamides and thiazoles suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
Biological Activity
Research into the biological activity of similar compounds indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : The thiazole ring in this compound may contribute to its potential anticancer properties. Research on related compounds has demonstrated that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
- Cholesterol Regulation : A study on similar benzothiazole derivatives indicated that they could upregulate ABCA1 expression, promoting cholesterol efflux from macrophages . This suggests a potential role for this compound in lipid metabolism and cardiovascular health.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Study on Sulfonamide Derivatives : A series of sulfonamide derivatives were synthesized and evaluated for their antibacterial and anticancer activities. Compounds showed significant inhibition against bacterial strains and reduced viability in cancer cell lines .
- Benzothiazole Analogues : Research on benzothiazole analogues demonstrated their ability to enhance ABCA1 expression and promote cholesterol efflux in vitro, suggesting a potential therapeutic application in treating dyslipidemia .
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds containing sulfonamide groups exhibit antibacterial activity by inhibiting bacterial folate synthesis pathways. This mechanism is crucial for developing new antimicrobial agents. Preliminary studies suggest that similar compounds can effectively inhibit the growth of various bacterial strains, indicating that this compound may possess comparable properties.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial against E. coli | |
| Compound B | Induces apoptosis in breast cancer cells | |
| Compound C | Inhibits fungal growth |
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspase pathways and disruption of mitochondrial function. Research on related benzo[d]thiazole derivatives has demonstrated their potential to inhibit cancer cell proliferation through various pathways.
In vitro assays have been conducted to evaluate the anticancer activities of structurally similar compounds, revealing significant apoptotic effects.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of compounds related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide:
- Antibacterial Activity : A study demonstrated that similar thiazole derivatives effectively inhibited bacterial growth in vitro, suggesting a promising avenue for developing new antibiotics.
- Anticancer Mechanisms : Research indicated that compounds with similar structures could induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzamide Family
Key structural analogues include:
- Substituent Impact : The allyl and sulfamoyl groups in the target compound may enhance hydrophilicity compared to ethyl/ethoxy substituents in analogues . Fluorine in the analogue could increase metabolic stability and binding affinity due to electronegativity.
Computational Predictions of Properties
While specific data for the target compound are lacking, XGBoost models (RMSE: 9.091 K, R²: 0.928) have been used to predict properties like superconducting critical temperatures in related compounds . Extending such models to the target compound could predict:
- Solubility : Higher than analogues due to sulfamoyl and indoline sulfonate groups.
Analytical and Detection Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the benzothiazole and indolinylsulfonyl moieties in this compound?
- Methodological Answer : The benzothiazole core can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions. For example, allylation at the N3-position can be achieved using allyl bromide in ethanol under reflux, as demonstrated in analogous thiazole syntheses . The indolinylsulfonyl group is typically introduced via sulfonation of indoline derivatives using chlorosulfonic acid, followed by coupling with the benzamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purification via column chromatography (silica gel, gradient elution with hexane/EtOAc) is critical for isolating the Z-isomer.
Q. How can NMR spectroscopy distinguish the Z-configuration of the imine bond in this compound?
- Methodological Answer : The Z-configuration of the imine (C=N) bond is confirmed by analyzing H NMR chemical shifts and coupling patterns. For similar thiazole derivatives, the allyl group protons (e.g., –CH–CH=CH) exhibit characteristic splitting patterns (e.g., doublet of doublets at δ 5.2–5.8 ppm) due to restricted rotation in the Z-isomer. Additionally, NOESY correlations between the allyl protons and the sulfamoyl group protons provide spatial evidence for the Z-configuration .
Q. What analytical techniques are essential for validating purity and structural integrity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
- HPLC with UV/Vis detection : Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to cancer-related targets (e.g., kinases or STING agonists)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between the compound and target proteins. For example:
- Protein Preparation : Retrieve the crystal structure of the target (e.g., STING protein, PDB: 6NT5) and optimize hydrogen bonding networks.
- Ligand Parameterization : Assign partial charges and torsional parameters using Gaussian 09 or similar DFT software .
- Docking Analysis : Focus on key residues (e.g., Glu260 in STING) interacting with the sulfamoyl and benzamide groups. Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Curves : Compare IC values in cell-based vs. enzymatic assays (e.g., discrepancies may arise from membrane permeability or off-target effects).
- Metabolic Stability Studies : Use liver microsomes or hepatocyte models to evaluate cytochrome P450-mediated degradation, which may explain reduced activity in vivo .
- Structural Analog Testing : Synthesize derivatives lacking the allyl or sulfamoyl groups to isolate pharmacophoric contributions .
Q. How can reaction conditions be optimized for introducing the sulfamoyl group while minimizing side reactions?
- Methodological Answer :
- Temperature Control : Sulfamoylation at 0–5°C reduces hydrolysis of the sulfamoyl chloride intermediate.
- Solvent Selection : Use anhydrous DMF or THF to stabilize reactive intermediates.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution at the benzo[d]thiazole C6-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
